The synthesis of allylescaline is not extensively documented, but it can be derived from escaline through substitution reactions involving the modification of methoxy and allyl groups on the phenethylamine backbone . The general synthetic approach may involve:
Research indicates that while synthesis methods for related compounds are more thoroughly explored, allylescaline's specific synthetic routes remain less defined .
Allylescaline features a complex molecular structure characterized by:
The structural formula can be represented as follows:
This structure contributes to its unique properties and psychoactive effects, distinguishing it from other compounds in the phenethylamine class .
Allylescaline exhibits its psychoactive effects primarily through interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, similar to mescaline, which is responsible for its hallucinogenic properties . The mechanism involves:
Reported dosages for oral consumption range from 20 to 35 mg, with effects lasting between 8 to 12 hours .
The physical and chemical properties of allylescaline include:
Relevant analyses indicate that these properties may affect its stability and reactivity in various chemical environments .
Allylescaline has limited applications primarily due to its classification as a research chemical. Its potential uses include:
Despite its psychoactive properties, detailed pharmacological data regarding metabolism and toxicity remain scarce, restricting broader applications in scientific research .
Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) first emerged in 1972 through the work of Czechoslovakian chemist Otakar Leminger. In his landmark paper "A Contribution to the Chemistry of Alkoxylated Phenethylamines – Part 2", Leminger synthesized allylescaline alongside analogues like proscaline and escaline by strategically modifying mescaline’s 4-position methoxy group. His innovative replacement with an allyloxy group (–OCH₂CH=CH₂) yielded a novel structural variant that retained phenethylamine’s core psychoactive potential [9].
Leminger pioneered self-experimentation with these compounds, documenting allylescaline’s effects at 20 mg: "One hour after administration... pleasant excitation with locomotion need was observed. Eye perceptions were pricked up, colours seemed more warm... Colourful hallucinations were observed in the dark" [9]. His meticulous notes revealed allylescaline as the most potent of his new derivatives, exceeding proscaline and escaline in psychoactivity. This positioned allylescaline as a critical case study in structure-activity relationships (SAR)—demonstrating how 4-position alkoxy extensions could amplify psychedelic effects compared to mescaline [9] [1].
Alexander Shulgin’s independent synthesis and bioassay of allylescaline in the 1980s–1990s propelled it into modern psychopharmacology. After acquiring Leminger’s research via Czech chemist Stanislov Wistupkin, Shulgin validated and expanded upon the initial findings in his book PiHKAL (Phenethylamines I Have Known and Loved). He cataloged allylescaline as entry #2, detailing synthesis routes and qualitative effects observed within his research cohort [2] [9].
Shulgin’s methodology transformed psychedelic phenethylamine research. By systematically synthesizing over 230 psychoactive compounds—including allylescaline—and documenting receptor interactions, he established foundational SAR principles. His work revealed that extending the 4-alkoxy chain (e.g., allyl vs. methyl) enhanced 5-HT₂A binding affinity and potency [2] [5]. PiHKAL further spotlighted allylescaline’s distinctive "entactogenic warmth" and "flowing energy", differentiating it from classical psychedelics like mescaline [1] [4]. This documentation cemented allylescaline’s role in exploring consciousness modification and therapeutic potential [2].
Allylescaline occupies a pivotal niche in psychedelic phenethylamine evolution, exemplifying how targeted modifications unlock new pharmacological profiles. As a 4-alkoxy-3,5-dimethoxy congener of mescaline, its allyloxy group confers ~10–15x greater potency (active at 20–40 mg vs. mescaline’s 300–400 mg) due to enhanced lipophilicity and receptor affinity [5] [7]. Receptor binding studies confirm allylescaline’s 63-fold higher 5-HT₂A affinity than mescaline, driven by the allyl group’s optimal steric and electronic properties [7].
Table 1: Structural and Receptor Affinity Comparison of Allylescaline and Key Analogues
Compound | 4-Substituent | Relative Potency vs. Mescaline | 5-HT₂A Affinity (Kᵢ, nM) |
---|---|---|---|
Mescaline | –OCH₃ | 1x (reference) | 6,200* |
Escaline | –OCH₂CH₃ | ~3x | ~2,800* |
Allylescaline | –OCH₂CH=CH₂ | 10–15x | ~98* |
Methallylescaline | –OCH₂C(CH₃)=CH₂ | ~15–20x | ~78* |
*Data compiled from receptor studies in [7] and potency descriptions in [1] [5].
Table 2: Historical Timeline of Allylescaline Research
Year | Event | Key Contributor |
---|---|---|
1972 | First synthesis and self-bioassay | Otakar Leminger |
1980s | Independent synthesis and expanded bioassays | Alexander Shulgin |
1991 | Publication of qualitative effects in PiHKAL | Shulgin & Shulgin |
2016+ | Receptor binding studies confirming SAR advantages | Kolaczynska et al. [7] |
Allylescaline’s legal status underscores its research-chemical identity. By 2016, it was prohibited in Sweden, Switzerland, Japan, and the UK under analogue or psychoactive substance laws—primarily due to structural similarity to mescaline [1] [4]. In the U.S., it remains unscheduled but subject to the Federal Analogue Act if intended for human consumption [1] [3]. These restrictions highlight its perceived pharmacological significance despite limited clinical study [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: